![molecular formula C21H14O2 B14747179 Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one CAS No. 2674-46-6](/img/structure/B14747179.png)
Spiro[fluorene-9,3'-isochromen]-1'(4'h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[fluorene-9,3’-isochromen]-1’(4’h)-one is a spiro compound characterized by a unique structure where a fluorene moiety is fused with an isochromenone unit
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[fluorene-9,3’-isochromen]-1’(4’h)-one typically involves a multi-step process. One common method starts with the preparation of the fluorene derivative, followed by the formation of the isochromenone unit. The key steps include:
Formation of Fluorene Derivative: This involves the reaction of fluorene with suitable reagents to introduce functional groups necessary for subsequent steps.
Cyclization: The functionalized fluorene undergoes cyclization with an appropriate reagent to form the spiro compound.
Industrial Production Methods
Industrial production of Spiro[fluorene-9,3’-isochromen]-1’(4’h)-one may involve optimization of the synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[fluorene-9,3’-isochromen]-1’(4’h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or hydrocarbons.
Applications De Recherche Scientifique
Spiro[fluorene-9,3’-isochromen]-1’(4’h)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of Spiro[fluorene-9,3’-isochromen]-1’(4’h)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiro[fluorene-9,9’-xanthene]: Another spiro compound with a fluorene moiety, but fused with a xanthene unit.
Spiro[fluorene-9,9’-thioxanthene]: Similar structure with a thioxanthene unit instead of isochromenone.
Uniqueness
Spiro[fluorene-9,3’-isochromen]-1’(4’h)-one is unique due to its specific fusion of fluorene and isochromenone, which imparts distinct electronic and photophysical properties. This makes it particularly valuable for applications in organic electronics and photonics, where such properties are crucial.
Propriétés
Numéro CAS |
2674-46-6 |
|---|---|
Formule moléculaire |
C21H14O2 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
spiro[4H-isochromene-3,9'-fluorene]-1-one |
InChI |
InChI=1S/C21H14O2/c22-20-15-8-2-1-7-14(15)13-21(23-20)18-11-5-3-9-16(18)17-10-4-6-12-19(17)21/h1-12H,13H2 |
Clé InChI |
NAEKCBVUQIMWHL-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C(=O)OC13C4=CC=CC=C4C5=CC=CC=C35 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


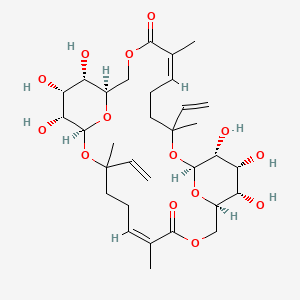
![[(1R)-2-methyl-1-phosphonatopropyl]ammonium](/img/structure/B14747100.png)

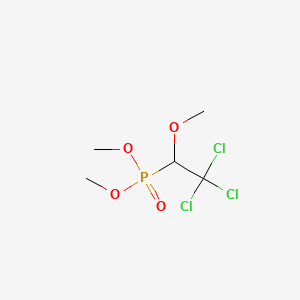
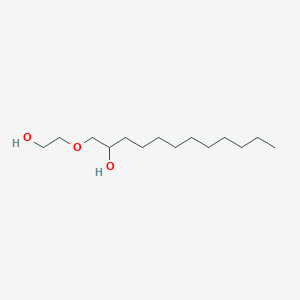

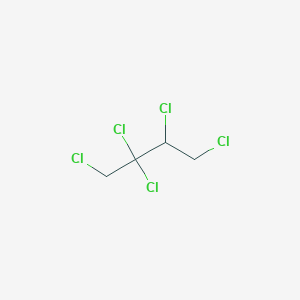
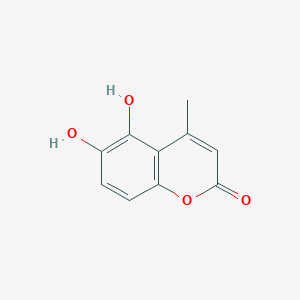
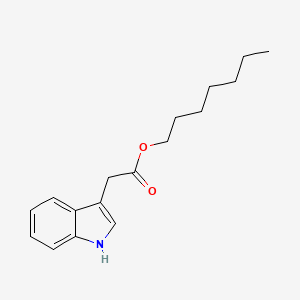
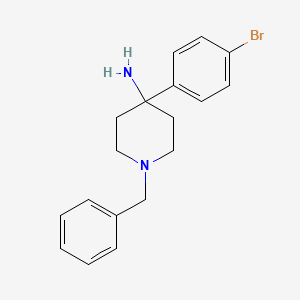
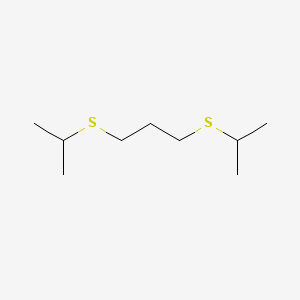
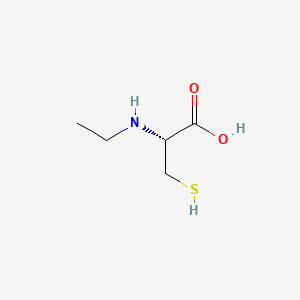
![4-Hydroxy-N,N-dimethyl-1-tosyl-2-(trifluoromethyl)-1H-benzo[d]imidazole-6-carboxamide](/img/structure/B14747183.png)
![propan-2-yl N-[2-fluoro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B14747190.png)
